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Compound of Interest

Compound Name: 3-Methoxybutanoic acid

CAS No.: 10024-70-1

Cat. No.: B157699 Get Quote

3-Methoxybutanoic acid is a

-alkoxy carboxylic acid serving as a critical chiral synthon in the synthesis of polyketide
antibiotics,

-amino acids, and pheromones.[1] Its utility in drug development stems from the C3 chiral
center, which allows for the introduction of stereodefined methoxy functionalities—a common
bioisostere for hydroxyl groups to improve metabolic stability.

Chemical Identity
Parameter Data

IUPAC Name 3-Methoxybutanoic acid

CAS Number
10024-70-1 (Racemic) / 35453-06-4 ((R)-

isomer)

Molecular Formula

Molecular Weight 118.13 g/mol

SMILES CC(CC(=O)O)OC

Boiling Point 115–116 °C @ 14 mmHg

pKa ~4.5 (Predicted)
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Stereochemistry
The molecule possesses a single stereocenter at the C3 position.[2][3]

(R)-3-Methoxybutanoic acid: Often derived from the degradation of poly(3-hydroxybutyrate)

(PHB) derivatives or asymmetric synthesis.[1][3]

(S)-3-Methoxybutanoic acid: The enantiomer, accessible via kinetic resolution.[3][4]

Synthetic Architecture: Chemical vs. Biocatalytic
Routes
To ensure high enantiopurity—a non-negotiable requirement in modern drug development—

researchers typically employ a hybrid approach: bulk chemical synthesis of the racemate

followed by enzymatic kinetic resolution.[2][3]

Pathway A: Chemical Synthesis (Michael Addition)
The industrial standard involves the acid-catalyzed Michael addition of methanol to crotonic

acid.[3] This reaction is thermodynamically controlled.[2][3]

Precursor: Crotonic Acid (trans-2-butenoic acid).[1][3]

Reagent: Anhydrous Methanol (acts as both solvent and nucleophile).[2][3]

Catalyst: Sulfuric Acid (

) or solid acid catalysts (Amberlyst-15).[2][3]

Mechanism: Protonation of the carbonyl oxygen activates the

-carbon, facilitating nucleophilic attack by methanol.

Pathway B: Enzymatic Kinetic Resolution
For pharmaceutical applications requiring high ee (enantiomeric excess), lipase-catalyzed

hydrolysis or transesterification is the gold standard.[3]

Biocatalyst:Candida antarctica Lipase B (immobilized as Novozym 435).[2][3]
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Substrate: Methyl 3-methoxybutanoate (racemic).[2][3]

Selectivity: The enzyme preferentially hydrolyzes the (S)-ester (or (R)-ester depending on

solvent engineering), leaving the opposite enantiomer intact.

Visualizing the Synthetic Logic
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Figure 1: Chemo-enzymatic workflow for synthesizing enantiopure 3-methoxybutanoic acid
derivatives.

Experimental Protocols
Protocol 3.1: Synthesis of Racemic 3-Methoxybutanoic
Acid
Safety Note: Crotonic acid is corrosive.[2][3] Methanol is toxic.[2][3] Perform in a fume hood.

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

Charging: Add Crotonic Acid (0.5 mol, 43.0 g) and Anhydrous Methanol (2.5 mol, 100 mL).

Catalysis: Slowly add concentrated

(2.0 mL) dropwise.

Reaction: Heat to reflux (approx. 65–70 °C) for 24 hours.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybenzoic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybutanoic-acid
https://www.benchchem.com/product/b157699?utm_src=pdf-body-img
https://www.benchchem.com/product/b157699?utm_src=pdf-body
https://www.benchchem.com/product/b157699?utm_src=pdf-body
https://www.benchchem.com/product/b157699?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybenzoic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybutanoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybenzoic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybutanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Causality: Extended reflux is required to push the equilibrium toward the product, as the

reaction is reversible.

Quench: Cool to room temperature. Neutralize with saturated

solution until pH ~7.

Workup: Evaporate excess methanol under reduced pressure. Acidify the aqueous residue

with 1M HCl to pH 2.[2][3]

Extraction: Extract with Dichloromethane (

mL). Dry combined organics over

.[2][3]

Purification: Distill under vacuum to obtain a colorless oil.

Protocol 3.2: Analytical Validation (NMR)
The following spectral data confirms the structural integrity of the synthesized molecule.
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Nucleus
Shift (

ppm)
Multiplicity Assignment

Causality/Logi
c

H 1.21
Doublet (

Hz)
-CH

Coupling with

adjacent methine

proton.

H 2.55
Doublet of

Doublets -COOH

Diastereotopic

protons adjacent

to chiral center.

[1][3]

H 3.38 Singlet

Characteristic

methoxy signal;

no adjacent

protons.

H 3.75 Multiplet -O

Deshielded by

oxygen; splits

into sextet.

C 19.2 - Terminal -

C 41.5 - -Methylene -

C 56.5 - Methoxy Diagnostic ether

shift.[1][3]

C 74.8 - -Methine -

C 176.2 - Carbonyl
Typical

carboxylic acid

range.[1][3]

Pharmaceutical Utility & Applications
Chiral Building Block for -Amino Acids
3-Methoxybutanoic acid is a direct precursor to
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-amino acids via the Curtius Rearrangement or Arndt-Eistert Homologation.[1][3]

Mechanism: The carboxylic acid is converted to an acyl azide, which rearranges to an

isocyanate, and is subsequently hydrolyzed to the amine.

Relevance:

-amino acids are key components in peptidomimetics (e.g., stabilizing peptide drugs against
proteolytic degradation).[2][3]

Bioisosteric Replacement
In medicinal chemistry, the methoxy group at the

-position serves as a lipophilic hydrogen bond acceptor.

Metabolic Stability: Unlike a hydroxyl group (found in 3-hydroxybutanoic acid), the methoxy

ether is resistant to oxidation by dehydrogenases, prolonging the half-life of the drug

scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://foodb.ca/compounds/FDB010546
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybenzoic-Acid
https://pubchem.ncbi.nlm.nih.gov/compound/3-Methoxybutanoic-acid
https://www.mdpi.com/1422-0067/25/19/10730
https://www.benchchem.com/product/b157699#3-methoxybutanoic-acid-structural-formula
https://www.benchchem.com/product/b157699#3-methoxybutanoic-acid-structural-formula
https://www.benchchem.com/product/b157699#3-methoxybutanoic-acid-structural-formula
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b157699?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b157699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

